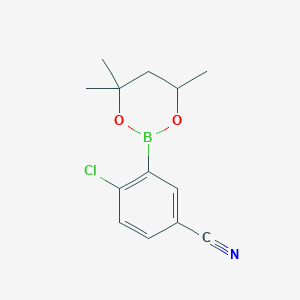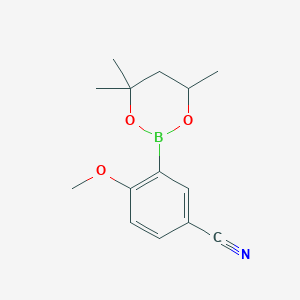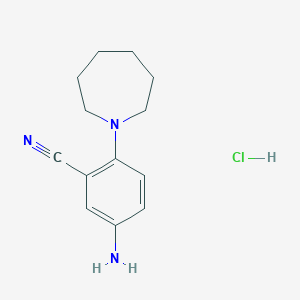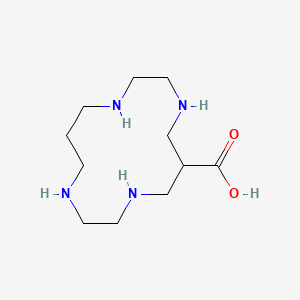
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (MCDB) is a chemical compound that has been studied for its potential applications in scientific research. It is a boron-containing compound that has been found to have a variety of biochemical and physiological effects, as well as potential advantages and limitations for use in laboratory experiments.
Applications De Recherche Scientifique
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been studied for its potential applications in scientific research. It has been found to be a useful tool for studying the effects of boron on various biochemical and physiological processes. For example, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the effects of boron on the activity of enzymes such as cytochrome P450, which plays an important role in drug metabolism. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used to study the effects of boron on the expression of genes involved in the regulation of metabolic pathways, as well as the effects of boron on the structure and function of proteins.
Mécanisme D'action
The mechanism of action of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not yet fully understood. However, it is believed to act by binding to the active sites of enzymes and other proteins, as well as by altering the structure and function of proteins. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to interact with DNA and RNA, suggesting that it may be able to modulate gene expression.
Biochemical and Physiological Effects
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in drug metabolism, as well as to modulate the expression of genes involved in the regulation of metabolic pathways. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have an effect on the structure and function of proteins, as well as on the activity of ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. Additionally, Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be used in a variety of cell types and tissues, making it a useful tool for studying the effects of boron on biochemical and physiological processes. However, one limitation of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is that it is not very water soluble, making it difficult to use in certain types of experiments.
Orientations Futures
There are several potential future directions for the use of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in scientific research. One potential direction is to further investigate the mechanism of action of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate and its effects on biochemical and physiological processes. Additionally, further research could be done to explore the potential of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate as a therapeutic agent, as well as to identify new applications for its use in laboratory experiments. Finally, further research could be done to explore the potential of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate as a biomarker for the detection of boron-containing compounds in environmental samples.
Méthodes De Synthèse
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be synthesized by a two-step reaction. First, 5,5-dimethyl-1,3,2-dioxaborinan-2-ylbenzene (DMB) is reacted with 4-chlorobenzoic acid in the presence of a catalyst such as pyridine or triethylamine to form 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid (Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateA). This reaction is typically carried out in a dry solvent at temperatures of up to 80°C. The second step involves the methylation of Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoateA using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate to form Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate.
Propriétés
IUPAC Name |
methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-13(2)7-18-14(19-8-13)10-6-9(12(16)17-3)4-5-11(10)15/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXBXRPCQSCIEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














